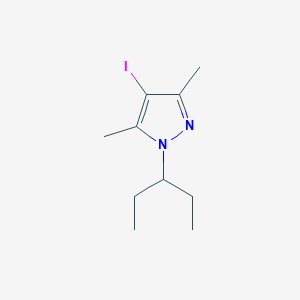

4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole

Description

4-Iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole (CAS: 1507626-23-4) is a pyrazole derivative characterized by a 4-iodo substituent, methyl groups at positions 3 and 5, and a branched pentan-3-yl group at position 1 (N-substituent) . Its molecular formula is C₁₀H₁₇IN₂, with a molecular weight of 292.16 g/mol. This compound is used in synthetic chemistry and materials science, though its biological activity remains less explored .

Properties

Molecular Formula |

C10H17IN2 |

|---|---|

Molecular Weight |

292.16 g/mol |

IUPAC Name |

4-iodo-3,5-dimethyl-1-pentan-3-ylpyrazole |

InChI |

InChI=1S/C10H17IN2/c1-5-9(6-2)13-8(4)10(11)7(3)12-13/h9H,5-6H2,1-4H3 |

InChI Key |

SRRUVFRYDBFEKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1C(=C(C(=N1)C)I)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole can be achieved through various synthetic routes One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the selection of cost-effective reagents, efficient reaction conditions, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could yield biaryl compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.

Medicine: As a potential pharmacophore for the development of new drugs.

Industry: As an intermediate in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Table 1: Key Structural Features of Analogs

Key Observations :

- N-Substituent Effects: The pentan-3-yl group in the target compound provides greater lipophilicity compared to the oxetan-3-yl group in , which may improve membrane permeability but reduce water solubility.

Position 4 Substituents :

Key Observations :

- Synthetic Accessibility : The target compound and its oxetane analog likely follow analogous alkylation routes, as seen in for related pyrazoles. Ruthenium catalysis (as in ) offers regioselective C–H functionalization, though yields vary (50% for ).

- Solubility: The oxetane analog may exhibit better solubility in polar solvents due to its oxygen atom, whereas the target compound’s aliphatic chain favors nonpolar environments.

Biological Activity

4-Iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole is a heterocyclic compound characterized by its unique structural features, including an iodine atom and a pentan-3-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its synthesis, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is . The presence of the iodine atom enhances the electrophilic properties of the molecule, making it a versatile intermediate in organic synthesis. Its structural features are summarized in the table below:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Iodine Substitution | Present at the 4-position |

| Methyl Groups | Two methyl groups at the 3 and 5 positions |

| Alkyl Group | Pentan-3-yl group at the 1-position |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, allowing for the introduction of multiple functional groups. Common synthetic routes include:

- Halogenation Reactions : Utilizing iodine sources to introduce the iodine atom.

- Alkylation : Attaching the pentan-3-yl group through nucleophilic substitution reactions.

- Condensation Reactions : Forming pyrazole rings through condensation of appropriate precursors.

These methods enable chemists to tailor the compound's properties for specific applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a related pyrazole derivative demonstrated potent antibacterial effects against various strains, showing minimum inhibitory concentration (MIC) values as low as against Shigella flexneri and Candida albicans . The structural similarities suggest that this compound may possess comparable antimicrobial properties.

Anti-inflammatory Effects

Studies on pyrazole derivatives have also highlighted their anti-inflammatory potential. For example, certain pyrazolo[4,3-c]quinoline derivatives inhibited nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells, indicating their ability to modulate inflammatory pathways . It is plausible that this compound could exhibit similar effects due to its structural characteristics.

Cytotoxicity Studies

Cytotoxicity assessments reveal that some pyrazole derivatives possess significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines . Further investigations are necessary to evaluate the specific cytotoxic profile of this compound.

Study on Antibacterial Activity

In a recent study focusing on pyrazole derivatives, a compound structurally related to this compound exhibited superior antibacterial activity compared to standard antibiotics like gentamicin and amphotericin B . The findings suggest that modifications in the pyrazole structure can significantly enhance biological efficacy.

Evaluation of Anti-inflammatory Properties

Another investigation into pyrazolo[4,3-c]quinoline derivatives revealed their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression . This points towards a potential mechanism through which compounds like this compound could exert anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.